Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone

Description

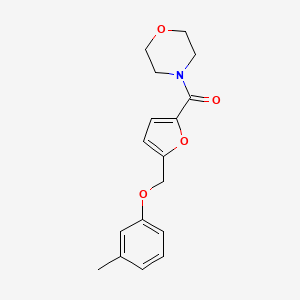

Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone is a synthetic organic compound featuring a morpholine ring conjugated to a furan moiety via a methanone linker. The furan ring is further substituted at the 5-position with a meta-tolyloxymethyl group, imparting unique steric and electronic properties.

Properties

IUPAC Name |

[5-[(3-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-13-3-2-4-14(11-13)21-12-15-5-6-16(22-15)17(19)18-7-9-20-10-8-18/h2-6,11H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRJHUAHVLVSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49726788 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

Key Features :

- Core Structure: Morpholine-methanone linked to a cyclopropane ring substituted with phenoxy and phenyl groups.

- Synthesis: Prepared via procedure B using phenol and a cyclopropene precursor, yielding diastereomers (dr 20:1) .

- Comparison: Unlike the target compound’s furan core, this analog employs a strained cyclopropane ring, which may influence reactivity and conformational stability. The phenoxy group provides aromaticity but lacks the tolyloxymethyl substituent’s lipophilic character.

{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone

Key Features :

- Core Structure: Piperazine sulfonyl group attached to a furyl-methanone.

- Comparison : Replacing morpholine with piperazine introduces an additional nitrogen, altering basicity. The sulfonyl group may improve solubility compared to the target compound’s tolyloxymethyl-furan system.

Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-methanone

Key Features :

4-Morpholinoacetophenone

Key Features :

- Core Structure: Simplified morpholine-methanone conjugated to an unsubstituted phenyl ring.

- Synthesis : Commercially available with >95% purity, indicating robust synthetic protocols .

- Comparison : The absence of heterocyclic or bulky substituents (e.g., furan or tolyloxymethyl) likely results in higher solubility but reduced steric hindrance compared to the target compound.

Morpholin-4-yl-(4-nitro-1H-pyrazol-3-yl)-methanone

Key Features :

- Core Structure: Morpholine-methanone attached to a nitro-substituted pyrazole.

- Comparison : The pyrazole ring introduces a different heterocyclic system, while the nitro group contrasts with the target compound’s electron-rich furan and tolyl substituents.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

| Compound Name | Core Heterocycle | Key Substituents | Notable Features |

|---|---|---|---|

| Target Compound | Furan | m-Tolyloxymethyl | Lipophilic, sterically hindered |

| Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone | Cyclopropane | Phenoxy, phenyl | High strain, diastereomeric mixture |

| {4-[(5-Chloro-...-yl)methanone | Piperazine | Sulfonyl, chloro | Enhanced polarity |

| Morpholin-4-yl-[4-(...dioxaborolan-2-yl)-phenyl]-methanone | Phenyl | Boronic ester | Cross-coupling applications |

| 4-Morpholinoacetophenone | Phenyl | None | High solubility, simple structure |

Discussion of Key Differences and Implications

- Steric Effects: The m-tolyloxymethyl group introduces steric bulk, which may hinder interactions in biological systems compared to smaller substituents like acetophenone (2.4).

- Reactivity : The absence of a boronate or nitro group limits the target compound’s utility in cross-coupling or substitution reactions, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.